molecular formula C19H14N2O3S B3160760 Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate CAS No. 866144-48-1

Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate

Cat. No. B3160760
CAS RN: 866144-48-1
M. Wt: 350.4 g/mol
InChI Key: MOJODRNCRGTWII-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate” is a chemical compound with the CAS Number: 866144-48-1 and Molecular Formula: C19H14N2O3S . It has a molecular weight of 350.4 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H14N2O3S/c1-23-18 (22)11-25-19-20-9-8-15 (21-19)17-10-14-13-5-3-2-4-12 (13)6-7-16 (14)24-17/h2-10H,11H2,1H3 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . The InChI key for this compound is MOJODRNCRGTWII-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . These compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them effective in combating bacterial strain-caused infections .

Antimicrobial Drugs

The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds . Furan-containing compounds, including our compound of interest, have been employed as medicines in a number of distinct disease areas .

Anti-Ulcer Medication

Furan has a variety of therapeutic advantages, such as anti-ulcer . Therefore, derivatives of furan, like “Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate”, could potentially be used in the treatment of ulcers .

Diuretic Properties

Furan derivatives have been found to have diuretic properties . This suggests that “Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate” could potentially be used as a diuretic .

Muscle Relaxant

Furan derivatives have also been found to have muscle relaxant properties . This suggests that “Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate” could potentially be used as a muscle relaxant .

Anti-Inflammatory, Analgesic, and Antidepressant

Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate” could potentially be used in the treatment of inflammation, pain, and depression .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-(4-benzo[e][1]benzofuran-2-ylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-23-18(22)11-25-19-20-9-8-15(21-19)17-10-14-13-5-3-2-4-12(13)6-7-16(14)24-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJODRNCRGTWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CC(=N1)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170891
Record name Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate

CAS RN

866144-48-1
Record name Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866144-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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